3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide
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Overview
Description
3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzoisothiazoles.
Mechanism of Action
Target of Action
The primary target of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethanol is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
Given the target of the compound, it can be inferred that it may influence pathways involving tyrosine phosphorylation . This could have downstream effects on various cellular processes, including signal transduction and gene expression.
Result of Action
Given its potential inhibitory effect on Tyrosine-protein phosphatase non-receptor type 1, it could influence various cellular processes, including cell growth and division, signal transduction, and gene transcription .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be due to the presence of the benzothiazole ring and the aminoethanol group in its structure .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves several steps. One common method starts with the chlorination of an acid to yield methyl 2-sulfamoylbenzoate. This intermediate is then cyclized with concentrated hydrochloric acid to produce benzo[d]isothiazol-3-(2H)-one 1,1-dioxide. Further reactions, such as chlorination with thionyl chloride, can yield various derivatives . Industrial production methods often involve similar steps but are optimized for large-scale synthesis and may include additional purification processes .
Chemical Reactions Analysis
3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzoisothiazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule
Common reagents used in these reactions include thionyl chloride for chlorination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide can be compared with other similar compounds, such as:
3-Chlorobenzo[d]isothiazole 1,1-dioxide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
3-Phenylbenzo[d]isothiazole 1,1-dioxide: The presence of a phenyl group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-12(6-7-13)10-8-4-2-3-5-9(8)16(14,15)11-10/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOLOSXCGDHRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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